methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate
CAS No.: 864923-33-1
Cat. No.: VC11898180
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864923-33-1 |
|---|---|
| Molecular Formula | C13H10N2O4 |
| Molecular Weight | 258.23 g/mol |
| IUPAC Name | methyl 2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetate |
| Standard InChI | InChI=1S/C13H10N2O4/c1-18-10(16)6-15-7-14-11-8-4-2-3-5-9(8)19-12(11)13(15)17/h2-5,7H,6H2,1H3 |
| Standard InChI Key | SXZWXRWFXFYFGZ-UHFFFAOYSA-N |
| SMILES | COC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32 |
| Canonical SMILES | COC(=O)CN1C=NC2=C(C1=O)OC3=CC=CC=C32 |
Introduction
Methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate is a complex organic compound with a unique molecular structure. It belongs to a class of compounds known for their diverse pharmacological properties, which may include anti-inflammatory and antimicrobial effects. The compound's intricate arrangement of atoms, particularly the presence of nitrogen and oxygen heteroatoms within a tricyclic framework, contributes to its chemical behavior and interactions within biological systems.
Synthesis and Preparation
The synthesis of methyl 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetate typically involves multi-step organic reactions. These methods may include various reagents and conditions tailored to optimize yields and purity. Techniques such as chromatography are often used for purification at different stages of synthesis. Modern methods may incorporate transition metal-free reactions or continuous flow chemistry to improve efficiency.
Biological Activities and Potential Applications
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit anti-inflammatory and antimicrobial properties. Further research is essential to fully elucidate its applications and confirm its efficacy in various biological contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume